molecular formula C9H19NOS B13176129 Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13176129
M. Wt: 189.32 g/mol
InChI Key: NUSIDMDBYDTQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone is a sulfur-containing organic compound with a unique structure that includes a cyclopentyl ring, an imino group, and a 2-methylpropyl substituent. This compound is known for its reactivity and stability, making it a valuable asset in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of cyclopentylamine with 2-methylpropyl isocyanate in the presence of a sulfur source. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfur atom in the compound can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler analog without the imino and sulfur functionalities.

    2-Methylpropylamine: Lacks the cyclopentyl and sulfur groups.

    Sulfanone derivatives: Compounds with similar sulfur-containing structures but different substituents.

Uniqueness

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone is unique due to its combination of a cyclopentyl ring, an imino group, and a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

cyclopentyl-imino-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H19NOS/c1-8(2)7-12(10,11)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3

InChI Key

NUSIDMDBYDTQJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.